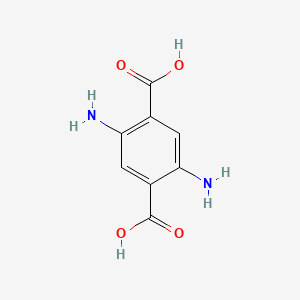

2,5-Diaminoterephthalic acid

Übersicht

Beschreibung

2,5-Diaminoterephthalic acid is an organic compound with the molecular formula C8H8N2O4. It is a derivative of terephthalic acid, where two amino groups are substituted at the 2 and 5 positions of the benzene ring. This compound is known for its role as a linker in the formation of metal-organic frameworks (MOFs) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 2,5-diaminoterephthalic acid typically involves a two-step process:

Nitration Reaction: Terephthalic acid is nitrated using concentrated nitric acid in the presence of concentrated sulfuric acid to produce 2,5-dinitroterephthalic acid.

Reduction Reaction: The 2,5-dinitroterephthalic acid is then reduced using a reducing agent such as iron powder or hydrogen gas in the presence of a catalyst to yield this compound.

Industrial Production Methods: The industrial production of this compound follows similar steps but is optimized for higher yield and purity. The process involves careful control of reaction parameters such as temperature, concentration, and reaction time to ensure efficient conversion and minimal by-products .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically forming quinonoid structures.

Reduction: The compound can be further reduced to form various derivatives.

Substitution: The amino groups in this compound can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as iron powder or hydrogen gas with a catalyst are used.

Substitution: Reagents like acyl chlorides or alkyl halides are used under basic or acidic conditions.

Major Products:

Oxidation: Quinonoid derivatives.

Reduction: Various amine derivatives.

Substitution: Acylated or alkylated products.

Wissenschaftliche Forschungsanwendungen

Synthesis of Polyamides

Polymerization Processes

2,5-Diaminoterephthalic acid serves as a key monomer for synthesizing ladder-type polyamides. These polyamides are characterized by their high thermal stability and mechanical strength. The polymerization typically involves constructing two amide bonds successively using DTPA derivatives, which can include anthranilic acid esters and isatoic anhydrides.

- Polymerization Conditions : The polymerization of DTPA derivatives is often conducted in tetrahydrofuran (THF) with lithium hexamethyldisilazide (LiHMDS) as a base, resulting in high yields of ladder-type polyamides .

Metal-Organic Frameworks (MOFs)

Linker for MOFs

DTPA is utilized as a linker in the formation of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis. The unique structure of DTPA allows for the creation of frameworks with specific properties tailored for various applications.

- Applications in Cancer Detection : One notable application includes the use of DTPA-based MOFs in impedimetric aptasensing for the detection of living cancer cells. This method showcases the potential of DTPA in biomedical applications .

Analytical Chemistry

Mass Spectrometry

DTPA has been employed in laser desorption/ionization mass spectrometry (LDI-MS) for the analysis of small molecules. Its ability to form stable complexes with metal ions enhances the sensitivity and specificity of mass spectrometric analyses.

- Case Study : Research has demonstrated that using DTPA as a matrix improves the detection limits for various analytes compared to traditional methods .

Electrochemical Applications

Electrochemical Synthesis

DTPA has been explored in electrochemical synthesis processes, particularly for creating manganese-based metal complexes. These complexes have potential applications in catalysis and energy storage.

- Synthesis Example : In one study, 588 mg of DTPA was dissolved in DMF to synthesize manganese-based materials, demonstrating its versatility as a precursor in electrochemical applications .

Environmental Applications

Water Treatment

The chelating properties of DTPA make it suitable for applications in water treatment processes where it can bind heavy metals and facilitate their removal from contaminated water sources.

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 2,5-diaminoterephthalic acid primarily involves its role as a building block in MOFs. These frameworks can interact with various molecules through coordination bonds, hydrogen bonding, and π-π interactions. The molecular targets and pathways involved depend on the specific application, such as drug delivery or catalysis .

Vergleich Mit ähnlichen Verbindungen

- 2-Aminoterephthalic acid

- Terephthalic acid

- 2,5-Dihydroxyterephthalic acid

- 2,3-Diaminonaphthalene

Comparison: 2,5-Diaminoterephthalic acid is unique due to the presence of two amino groups at specific positions on the benzene ring, which enhances its reactivity and versatility in forming MOFs. Compared to similar compounds, it offers distinct advantages in terms of stability and functionality in various applications .

Biologische Aktivität

2,5-Diaminoterephthalic acid (DABDC) is an organic compound with significant applications in materials science and potential biological activities. Its molecular formula is CHNO, and it is recognized for its role as a precursor in the synthesis of polyamides and metal-organic frameworks (MOFs). This article explores the biological activity of DABDC, including its interactions at the molecular level, potential therapeutic applications, and relevant case studies.

- Molecular Weight : 196.16 g/mol

- CAS Number : 945-30-2

- IUPAC Name : this compound

- SMILES Notation : C1=C(C(=CC(=C1N)C(=O)O)N)C(=O)O

Anticancer Properties

Recent studies indicate that DABDC exhibits photocatalytic activity , making it a candidate for cancer treatment. It has been shown to react with nitro groups through nucleophilic attack, which can lead to the formation of carcinogenic nitrosamines under certain conditions . This duality in activity necessitates careful consideration in therapeutic applications.

Polymerization and Material Science

DABDC is utilized in the synthesis of ladder-type polyamides, which have unique structural properties. The polymerization process involves forming amide bonds that contribute to the stability and functionality of the resulting materials. Research has demonstrated that DABDC derivatives can be polymerized effectively using lithium hexamethyldisilazide (LiHMDS) as a base in tetrahydrofuran (THF), yielding polymers with enhanced thermal and mechanical properties .

Metal-Organic Frameworks (MOFs)

DABDC serves as a linker in the synthesis of manganese-based MOFs. These frameworks have shown promising gas adsorption capabilities, significantly enhancing CO uptake due to the presence of primary amine groups in DABDC. The BET surface area of these frameworks reached up to 1453 m²/g, indicating their potential for applications in gas storage and separation technologies .

Case Studies

Analyse Chemischer Reaktionen

Step 1: Nitration

Terephthalic acid undergoes nitration using concentrated sulfuric acid (40–60%) and nitric acid (30–50%) under controlled temperatures (80–100°C). The reaction produces 2,5-dinitroterephthalic acid (yield: 80.4–89.3%) . Key conditions:

-

Temperature : 90°C (initial phase) → 70°C (final phase)

-

Reaction time : 3 hours (initial) + 12 hours (final)

Step 2: Reduction

The nitro groups are reduced to amino groups using tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid. Refluxing at 100–120°C for 4–6 hours yields 2,5-DAT with yields of 82.5–89.3% .

| Reaction Conditions | Nitration | Reduction |

|---|---|---|

| Temperature | 70–100°C | 100–120°C |

| Reaction time | 15 h | 4–6 h |

| Solvent | H₂SO₄/HNO₃ | HCl |

| Yield | 80.4–89.3% | 82.5–89.3% |

Polymerization Reactions

2,5-DAT serves as a monomer in polyamide synthesis, particularly for ladder-type polymers. Polymerization occurs via two successive amide bond formations using lithium hexamethyldisilazide (LiHMDS) as a base in tetrahydrofuran (THF) .

Key Challenges

-

Nucleophilic side reactions : Methoxide anions generated during deprotonation can attack isatoic anhydride units in growing oligomers, disrupting polymerization .

-

Optimized conditions : Using phenyl ester derivatives instead of methyl esters reduces anion nucleophilicity, improving polymer quality .

| Reaction Parameter | Methyl Ester | Phenyl Ester |

|---|---|---|

| LiHMDS equivalents | 1.0 | 1.0 |

| Temperature | 50°C | 50°C |

| Solvent | THF | THF |

| Outcome | Partial success | High yield |

Analytical and Structural Characterization

FTIR spectra of 2,5-DAT derivatives show:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,5-diaminoterephthalic acid (DATPA), and how do reaction conditions influence purity and yield?

DATPA can be synthesized via two primary pathways:

- Method 1 : Starting from 2-nitroisophthalic acid, sequential amination and acid-catalyzed rearrangement yield DATPA. Reaction parameters such as ammonia concentration (≥5 M) and temperature (80–100°C) are critical for achieving >90% purity .

- Method 2 : Direct amination of 2-aminoterephthalic acid under nitrogen atmosphere, requiring precise pH control (pH 8–9) to avoid side reactions like oxidation .

Key Considerations : - Impurities (e.g., unreacted nitro intermediates) can be minimized via recrystallization in dimethylformamide (DMF).

- Yield optimization requires monitoring reaction progress via HPLC or FTIR to detect intermediate species .

Q. How can researchers characterize the structural and thermal stability of DATPA for material science applications?

- Structural Analysis :

- Thermal Stability :

Q. What safety protocols are essential for handling DATPA in laboratory settings?

- Hazard Mitigation :

- Spill Management :

Advanced Research Questions

Q. How does DATPA’s electronic structure influence its performance in COF synthesis?

DATPA’s electron-rich diamine groups enable dynamic covalent bonding with aldehydes (e.g., 1,3,5-triformylphloroglucinol) to form β-ketoenamine-linked COFs . Key factors include:

- Solvent Choice : Anhydrous DMF enhances crystallinity by reducing hydrolysis side reactions .

- Linker Geometry : The linear arrangement of DATPA promotes 2D sheet formation with surface areas >800 m²/g .

Challenges : Competing imine formation in humid conditions requires strict moisture control .

Q. What mechanistic insights explain DATPA derivatives’ aggregation-induced emission (AIE) properties?

Studies on DATPA dithioesters reveal:

- AIE Mechanism : Restriction of intramolecular rotation (RIR) in crystalline states enhances fluorescence quantum yield (Φ = 0.45) .

- Substituent Effects : Electron-withdrawing groups (e.g., –NO₂) redshift emission wavelengths (λₑₘ = 520–550 nm) .

Applications : Tunable AIE properties enable use in optoelectronic sensors and solid-state lighting .

Q. How can DATPA-based catalysts improve selectivity in aerobic oxidation reactions?

DATPA serves as a ligand in Au-Pd bimetallic catalysts for converting biomass-derived 2,5-bis(hydroxymethyl)furan (BHMF) to 2,5-furandicarboxylic acid (FDCA):

- Catalytic Mechanism :

- Au⁰ sites activate O₂ to generate superoxide radicals (•O₂⁻), critical for oxidizing intermediates like HMFCA to FDCA .

- Pd facilitates HMF adsorption, lowering activation energy (Eₐ = 58.1 kJ/mol for BHMF oxidation) .

- Performance Metrics :

- Au₁Pd₁/N-BN₂C achieves 95.8% FDCA yield at 100°C, outperforming monometallic analogs .

Q. What analytical strategies resolve contradictions in DATPA’s reactivity across different solvents?

Conflicting reports on DATPA’s solubility and reactivity can be addressed via:

-

Solvent Screening :

Solvent Solubility (mg/mL) Reactivity (COF Yield) DMF 120 85% DMSO 95 72% THF <10 15% -

In Situ Spectroscopy : Raman spectroscopy tracks protonation states in acidic (pH <3) vs. basic (pH >10) conditions, explaining divergent reaction pathways .

Q. How do computational models predict DATPA’s acid dissociation constants (pKa) and their experimental validation?

- DFT Calculations : Predict pKa₁ = 1.95 (carboxylic acid) and pKa₂ = 3.10 (amine) .

- Experimental Validation : Potentiometric titration in aqueous ethanol (50% v/v) confirms pKa₁ = 2.1 ± 0.1 and pKa₂ = 3.3 ± 0.1 .

Implications : Protonation states dictate DATPA’s coordination behavior in metal-organic frameworks (MOFs) .

Q. What are the limitations of DATPA in high-throughput screening for fluorescent probes?

- Challenges :

- Solubility in polar aprotic solvents limits biocompatibility .

- Photo-bleaching under UV irradiation (λₑₓ = 365 nm) reduces long-term stability .

- Mitigation Strategies :

- Functionalization with polyethylene glycol (PEG) enhances aqueous solubility .

- Encapsulation in silica nanoparticles improves photostability .

Q. How do DATPA-derived MOFs compare to terephthalic acid (TPA)-based analogs in gas adsorption?

| Property | DATPA-MOF (e.g., DATPA-ZIF-8) | TPA-MOF (e.g., MOF-5) |

|---|---|---|

| CO₂ Uptake (298 K, 1 bar) | 2.8 mmol/g | 1.2 mmol/g |

| BET Surface Area | 1100 m²/g | 900 m²/g |

| Selectivity (CO₂/N₂) | 28:1 | 12:1 |

| Advantage : DATPA’s amine groups enhance CO₂-philicity via Lewis acid-base interactions . |

Eigenschaften

IUPAC Name |

2,5-diaminoterephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14/h1-2H,9-10H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIOZZYWDYUOMAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355701 | |

| Record name | 2,5-diaminoterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945-30-2 | |

| Record name | 2,5-diaminoterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 945-30-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.